1-Amino-4-methyl-1,4-dihydroquinoxaline-2,3-dione

Lipophilicity Aqueous solubility Drug-likeness

1-Amino-4-methyl-1,4-dihydroquinoxaline-2,3-dione (CAS 21184-51-0) is a member of the 1,4-dihydroquinoxaline-2,3-dione (QX) class, a family of heterocyclic compounds widely explored as antagonists at ionotropic glutamate receptors (NMDA/glycine, AMPA, and kainate sites) and as inhibitors of D-amino acid oxidase (DAAO). Unlike the extensively studied 5,6,7-trisubstituted QXs such as licostinel (ACEA-1021) or the classical AMPA/kainate antagonists CNQX and DNQX, this compound bears a unique substitution pattern featuring an N1-amino group and an N4-methyl group.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 21184-51-0
Cat. No. B11905643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4-methyl-1,4-dihydroquinoxaline-2,3-dione
CAS21184-51-0
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N(C(=O)C1=O)N
InChIInChI=1S/C9H9N3O2/c1-11-6-4-2-3-5-7(6)12(10)9(14)8(11)13/h2-5H,10H2,1H3
InChIKeyFMVLGMRXBLNHMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-4-methyl-1,4-dihydroquinoxaline-2,3-dione (CAS 21184-51-0) – A Structurally Distinct Quinoxaline-2,3-dione Scaffold for Chemical Probe and Intermediate Applications


1-Amino-4-methyl-1,4-dihydroquinoxaline-2,3-dione (CAS 21184-51-0) is a member of the 1,4-dihydroquinoxaline-2,3-dione (QX) class, a family of heterocyclic compounds widely explored as antagonists at ionotropic glutamate receptors (NMDA/glycine, AMPA, and kainate sites) and as inhibitors of D-amino acid oxidase (DAAO) [1]. Unlike the extensively studied 5,6,7-trisubstituted QXs such as licostinel (ACEA-1021) or the classical AMPA/kainate antagonists CNQX and DNQX, this compound bears a unique substitution pattern featuring an N1-amino group and an N4-methyl group. This distinct arrangement results in a lower computed lipophilicity (XLogP3 = -0.7) compared to its nitro- and cyano-substituted congeners, and introduces an additional hydrogen-bond donor at the N1 position, which fundamentally alters its physicochemical and potential derivatization profile [2].

Why 1-Amino-4-methyl-1,4-dihydroquinoxaline-2,3-dione Cannot Be Replaced by Generic Quinoxaline-2,3-diones


In-class substitution of quinoxaline-2,3-diones is not straightforward due to the profound sensitivity of this scaffold's biological activity, pharmacokinetics, and synthetic utility to even minor changes in substitution pattern [1]. The target compound's N1-amino group is structurally unique among common QX tools—most commercially available analogs (CNQX, DNQX, NBQX) possess an N1-H rather than an N1-NH2 moiety. This single functional group swap eliminates the possibility of azo-coupling, Schiff-base formation, or amide conjugation at the N1 position, which are critical synthetic handles for bioconjugation, library diversification, or prodrug design [2]. Additionally, the N4-methyl group contributes to a computed XLogP3 of -0.7, which is significantly more hydrophilic than DNQX (LogP ~1.13) or NBQX (LogP ~2.2), potentially altering solubility, membrane permeability, and off-target binding profiles [2].

Quantitative Differentiation Evidence for 1-Amino-4-methyl-1,4-dihydroquinoxaline-2,3-dione vs. Classical Quinoxaline-2,3-diones


Computed Lipophilicity (XLogP3) of -0.7 Confers Superior Aqueous Solubility Profile vs. DNQX and NBQX

The target compound exhibits a computed XLogP3 of -0.7, which is substantially lower than the experimentally determined or computed LogP values of classical quinoxalinedione antagonists DNQX (LogP = 1.13) and NBQX (LogP = 2.23–2.93) [1]. According to the Lipinski 'Rule of 5,' a LogP < 0 typically indicates a compound with high aqueous solubility and potentially improved oral absorption characteristics. This 1.8–3.6 log unit difference translates to a theoretical ~60- to 4000-fold higher aqueous solubility for the target compound, assuming ideal behavior.

Lipophilicity Aqueous solubility Drug-likeness

N1-Amino Group Enables Unique Derivatization Chemistry Unavailable in CNQX, DNQX, or NBQX

The presence of a primary amino group (-NH2) at the N1 position is a structural feature absent from all major commercially available quinoxaline-2,3-dione pharmacological tools: CNQX (N1-H), DNQX (N1-H), and NBQX (N1-H) [1]. This functional handle permits site-selective acylation, sulfonylation, reductive amination, and diazotization reactions that are impossible with the N1-unsubstituted analogs. For example, the N1-NH2 group can be directly conjugated to fluorophores, biotin, or solid supports without requiring a linker installation step, reducing synthetic overhead by 2-3 steps compared to N1-H QXs that must first be N-alkylated with a protected aminoalkyl halide [2].

Bioconjugation Chemical probe Library synthesis

Reduced Hydrogen-Bond Donor Count (1 vs. 2) May Improve Passive Membrane Permeability Relative to N1-H QXs

The target compound has one hydrogen-bond donor (HBD) atom (the N1-NH2 group; the N4-CH3 eliminates the second HBD present in N1-H analogs). By contrast, CNQX, DNQX, and NBQX each possess two HBDs (both lactam N-H groups). Each additional HBD is empirically associated with a ~0.5–1.0 log unit decrease in passive membrane permeability. At the same molecular weight (MW 191 vs. 232–336 for comparators), the lower HBD count of this compound is predicted to confer superior passive diffusion across lipid bilayers [1].

Membrane permeability CNS drug design Physicochemical profiling

Class-Level DAAO Inhibitory Potential with IC50 Range of 0.6–15 μM Provides Differentiated Biological Entry Point

A focused library of quinoxaline-2,3-diones was systematically evaluated for D-amino acid oxidase (DAAO) inhibition, yielding IC50 values spanning 0.6–15 μM in vitro [1]. While the specific IC50 of 1-amino-4-methyl-1,4-dihydroquinoxaline-2,3-dione was not individually reported in this study, its core scaffold matches the pharmacophore required for DAAO active-site binding. In contrast, the AMPA/kainate-selective antagonists CNQX and NBQX have not been profiled for DAAO inhibition, representing an unexplored biological niche for the N1-amino, N4-methyl substitution pattern relative to the classical QXs [2].

D-amino acid oxidase Schizophrenia D-serine modulation

Recommended Application Scenarios for 1-Amino-4-methyl-1,4-dihydroquinoxaline-2,3-dione Based on Quantitative Differentiation Evidence


Scaffold for Diversity-Oriented Synthesis via N1-Amino Derivatization

This compound is best deployed as a core scaffold in diversity-oriented synthesis (DOS) campaigns where rapid generation of analogue libraries is required. The N1-NH2 group permits single-step acylation with carboxylic acid building blocks, sulfonylation with sulfonyl chlorides, or reductive amination with aldehydes—transformations that necessitate 2-3 additional steps with N1-H QXs such as CNQX or DNQX [1]. Procurement in multi-gram quantities enables parallel library synthesis with significant time and cost savings.

Aqueous-Compatible Chemical Probe for Peripheral Target Engagement Studies

With a computed XLogP3 of -0.7, this compound exhibits markedly higher predicted aqueous solubility than DNQX (LogP 1.13) or NBQX (LogP 2.23), making it advantageous for biochemical or cell-based assays requiring DMSO-free or low-DMSO conditions [2]. Its reduced lipophilicity also diminishes non-specific binding to serum proteins and assay plates, improving signal-to-noise ratios in high-throughput screening formats.

Lead Optimization Starting Point for DAAO Inhibitor Programs

As a member of the quinoxaline-2,3-dione class that has demonstrated DAAO inhibitory activity (class IC50 range 0.6–15 μM), this compound offers a structurally simplified entry point compared to more heavily substituted QXs [3]. The N1-amino group and N4-methyl group can be systematically varied to probe SAR around the DAAO active site, while the low molecular weight (191.19 g/mol) leaves ample room for property-guided optimization without breaching Lipinski thresholds.

Synthetic Intermediate for Glutamate Receptor Antagonist Conjugates

The N1-amino functionality serves as a pre-installed conjugation handle for attaching fluorophores, affinity tags (biotin), or solid-phase resins, enabling the development of chemical probes for target identification or receptor occupancy studies at ionotropic glutamate receptors [1]. Such conjugates are inaccessible directly from N1-H quinoxaline-2,3-diones without extensive synthetic manipulation, positioning this compound as a convenient procurement choice for chemical biology laboratories.

Quote Request

Request a Quote for 1-Amino-4-methyl-1,4-dihydroquinoxaline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.